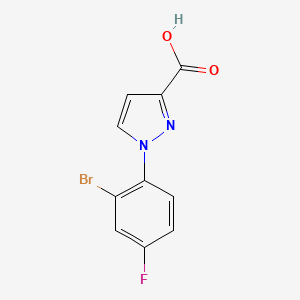

1-(2-Bromo-4-fluorophenyl)-1h-pyrazole-3-carboxylic acid

Descripción

1-(2-Bromo-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a bromo-fluoro-substituted phenyl ring at the 1-position of the pyrazole core.

Propiedades

Fórmula molecular |

C10H6BrFN2O2 |

|---|---|

Peso molecular |

285.07 g/mol |

Nombre IUPAC |

1-(2-bromo-4-fluorophenyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C10H6BrFN2O2/c11-7-5-6(12)1-2-9(7)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16) |

Clave InChI |

VVPYJSDIIVVGFH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1F)Br)N2C=CC(=N2)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(2-Bromo-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid generally involves:

- Construction of the pyrazole ring

- Introduction of the 2-bromo-4-fluorophenyl substituent at the N-1 position

- Functionalization at the 3-position of the pyrazole ring to introduce the carboxylic acid group

This process often requires selective halogenation and carboxylation steps, with careful control to avoid isomer formation and side reactions.

Stepwise Preparation Method

Based on the closest analogous pyrazole carboxylic acid syntheses reported in the literature and patents, a typical preparation involves the following steps:

Step 1: Halogenation and Aminopyrazole Formation

- Starting from an aminopyrazole derivative (e.g., N-methyl-3-aminopyrazole in related compounds), selective halogenation at the 4-position of the pyrazole ring is performed using elemental bromine or iodine.

- For bromination, approximately 1 equivalent of bromine is used; for iodination, about 0.5 equivalents of iodine with hydrogen peroxide as an oxidant is applied.

- This step yields 4-bromo- or 4-iodo-substituted aminopyrazoles with high regioselectivity and minimal isomer formation.

Step 2: Diazotization and Coupling with Organoboron Reagents

- The halogenated aminopyrazole undergoes diazotization using sodium nitrite in aqueous acidic conditions to form diazonium salts.

- These diazonium salts are then coupled with potassium difluoromethyl trifluoroborate or other organoboron reagents in the presence of cuprous oxide as a catalyst.

- This step introduces the difluoromethyl group at the 3-position of the pyrazole ring, yielding 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives.

Step 3: Grignard Exchange and Carboxylation

- The 4-halogen-3-substituted pyrazole is treated with a Grignard reagent such as isopropyl magnesium chloride to perform halogen-magnesium exchange.

- The resulting organomagnesium intermediate is then reacted with carbon dioxide (dry ice) to introduce the carboxylic acid group at the 3-position.

- After quenching and recrystallization, the desired pyrazole-3-carboxylic acid is obtained with high purity (>99.5%) and yields up to 64% over the three steps.

Specific Considerations for this compound

- The N-1 substitution with the 2-bromo-4-fluorophenyl group can be achieved by N-arylation of the pyrazole ring using appropriate aryl halides under palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination or Ullmann-type reactions).

- Alternatively, the pyrazole ring can be constructed from hydrazine and appropriately substituted β-diketones or α,β-unsaturated carbonyl compounds bearing the 2-bromo-4-fluorophenyl moiety.

- The fluorine substituent at the 4-position of the phenyl ring introduces electron-withdrawing effects that can influence reactivity and regioselectivity during halogenation and coupling reactions.

- Purification is typically performed by recrystallization or column chromatography, with characterization by NMR (1H, 13C, 19F), IR, and mass spectrometry to confirm structure and purity.

Data Tables and Research Findings

Table 1: Summary of key synthetic steps for pyrazole-3-carboxylic acid derivatives analogous to the target compound.

Literature Survey and Source Evaluation

- The primary detailed synthetic route for pyrazole carboxylic acids with halogen and fluorine substituents is described in a Chinese patent (CN111303035A), which outlines a practical three-step synthesis with high yield and purity, avoiding isomer complications common in traditional methods.

- Other literature reports focus on related pyrazole derivatives with different substituents, such as 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, prepared via O-alkylation and halogenation steps, providing useful insights into reaction conditions and purification methods.

- Oxidation and halogenation methods for pyrazole carboxylates are also reported in patent WO2021096903A1, highlighting the use of potassium persulfate and sulfuric acid catalysis to achieve selective oxidation and halogenation.

- PubChem and related chemical databases provide structural and physicochemical data for closely related compounds but lack detailed synthetic protocols.

- Reviews on pyrazole derivatives underscore the importance of precise synthetic control to achieve biologically active compounds, with multiple examples of pyrazole carboxylic acids synthesized via halogenation, diazotization, and Grignard carboxylation.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Bromo-4-fluorophenyl)-1h-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like DMF or DMSO.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed:

Substitution Products: Various substituted pyrazole derivatives.

Oxidation Products: Ketones or aldehydes.

Reduction Products: Alcohols.

Coupling Products: Biaryl derivatives.

Aplicaciones Científicas De Investigación

1-(2-Bromo-4-fluorophenyl)-1h-pyrazole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Used in the development of agrochemicals and materials science.

Mecanismo De Acción

The mechanism of action of 1-(2-Bromo-4-fluorophenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms can enhance the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target proteins. The carboxylic acid group can also play a role in the compound’s solubility and bioavailability.

Comparación Con Compuestos Similares

Key Observations :

- Substituent Position: The 2-bromo-4-fluoro substitution in the target compound creates a sterically hindered and electron-deficient aromatic system compared to 1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid . This may enhance acidity and reduce solubility in nonpolar solvents.

- Dihydro Pyrazole Derivatives : Compounds like 1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid exhibit partial saturation in the pyrazole ring, altering conformational flexibility and reactivity .

Ring System Variations

Key Observations :

Actividad Biológica

1-(2-Bromo-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid, with the CAS number 1152537-16-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article synthesizes available research findings and case studies to elucidate the biological activity of this compound.

- Molecular Formula : C₁₀H₆BrFN₂O₂

- Molecular Weight : 285.07 g/mol

- Structure : The compound features a pyrazole ring with a carboxylic acid group and halogen substituents, which are often associated with enhanced biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been screened against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

In a study by Bouabdallah et al., pyrazole derivatives exhibited notable cytotoxicity against Hep-2 and P815 cancer cell lines, suggesting that structural modifications can enhance their efficacy against various types of cancer .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has also been documented. The presence of electron-withdrawing groups, such as bromine and fluorine, at specific positions on the aromatic ring is known to enhance anti-inflammatory activity. This characteristic is crucial for developing drugs targeting inflammatory conditions .

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit kinases such as Aurora-A, which is pivotal in cell cycle regulation and cancer proliferation .

- Induction of Apoptosis : The compound may trigger apoptosis in cancer cells by modulating pathways involving caspase activation, leading to programmed cell death .

Study on Antitumor Activity

In a detailed examination of various pyrazole derivatives, researchers found that compounds similar to this compound displayed significant growth inhibition in A549 lung cancer cells (IC₅₀ = 26 µM) and induced autophagy without apoptosis in certain cell lines . This dual mechanism presents a promising avenue for therapeutic development.

In Vivo Studies

Animal models have been employed to assess the in vivo efficacy of pyrazole derivatives. Preliminary results indicate that these compounds can reduce tumor size significantly compared to control groups, reinforcing their potential as therapeutic agents .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-Bromo-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid?

The compound can be synthesized via coupling reactions (e.g., Suzuki-Miyaura cross-coupling) or nucleophilic substitution, leveraging the reactivity of bromine and fluorine substituents. Substituted pyrazole cores are typically functionalized using halogenated aryl precursors under palladium catalysis, followed by carboxylation or oxidation steps to introduce the carboxylic acid group . Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical to minimize byproducts .

Q. What analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for verifying substituent positions and purity. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography provides definitive structural elucidation, particularly for resolving stereoelectronic effects of bromine and fluorine . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) for biological assays .

Q. What safety protocols are critical when handling this compound?

Due to potential skin/eye irritation and respiratory hazards, researchers must use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid contact with strong oxidizers, and store the compound at room temperature in a dry, inert environment. Emergency procedures should include immediate washing of exposed areas and medical consultation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural analysis be resolved?

Discrepancies between predicted and observed NMR signals (e.g., unexpected splitting patterns) often arise from conformational flexibility or intermolecular interactions. Cross-validate using 2D NMR techniques (COSY, HSQC) and computational modeling (DFT) to correlate experimental shifts with theoretical predictions. In cases of ambiguous crystallographic data, refine unit cell parameters using high-resolution single-crystal datasets .

Q. What strategies improve coupling efficiency in bromo-fluorophenyl pyrazole syntheses?

Optimize catalyst systems (e.g., Pd(PPh₃)₄ with SPhos ligands) to enhance regioselectivity in cross-coupling reactions. Microwave-assisted synthesis reduces reaction times and improves yields for thermally sensitive intermediates. Solvent selection (e.g., DMF for polar intermediates or THF for non-polar systems) also influences reaction kinetics .

Q. How do bromine and fluorine substituents influence bioactivity and reactivity?

Bromine enhances electrophilicity, facilitating nucleophilic aromatic substitution, while fluorine increases metabolic stability and lipophilicity, improving membrane permeability in biological systems. Synergistic effects between these halogens can modulate binding affinity to enzymes (e.g., kinase inhibitors) or receptors, as observed in structurally related pyrazole derivatives .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across studies?

Discrepancies may stem from variations in assay conditions (e.g., cell line specificity, incubation time). Standardize protocols using positive controls (e.g., reference inhibitors) and validate results via orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀). Meta-analyses of published data can identify trends obscured by experimental variability .

Q. What mechanistic insights explain divergent reactivity in halogenated pyrazoles?

Bromine’s larger atomic radius increases steric hindrance, slowing reactions compared to fluorine. However, fluorine’s strong electron-withdrawing effect can deactivate the pyrazole ring toward electrophilic substitution. Computational studies (e.g., Fukui indices) help predict reactive sites and guide functionalization strategies .

Methodological Recommendations

Q. What purification techniques are optimal for this compound?

Use column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediate purification. For final products, recrystallization from ethanol/water mixtures improves yield and purity. Analytical HPLC with a C18 column (acetonitrile/water + 0.1% TFA) ensures >98% purity for biological testing .

Q. How can researchers validate the compound’s stability under physiological conditions?

Conduct accelerated stability studies (pH 1–9, 37°C) with LC-MS monitoring to detect degradation products (e.g., decarboxylation or dehalogenation). Long-term storage stability is assessed via periodic NMR and HPLC analysis under controlled humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.